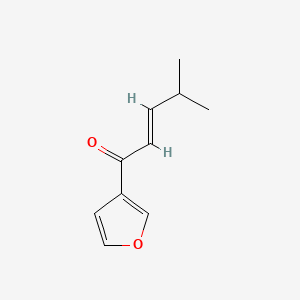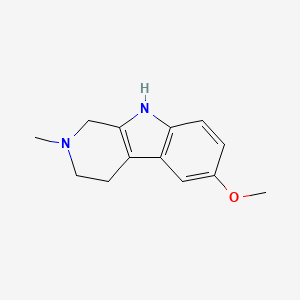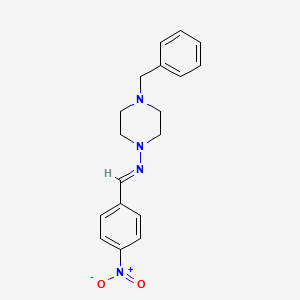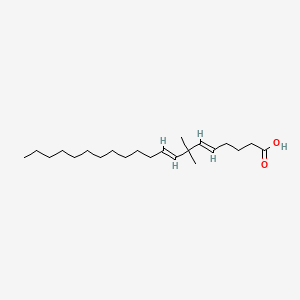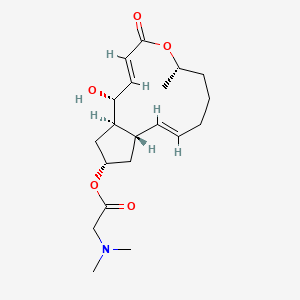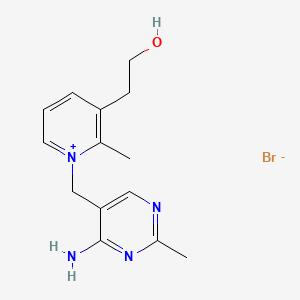
6-(3,3-Dimethylallyl)galangin
Übersicht
Beschreibung
6-(3,3-dimethylallyl)galangin is a trihydroxyflavone that is galangin substituted by a prenyl group at position 6. It is a 7-hydroxyflavonol and a trihydroxyflavone. It derives from a galangin.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Apoptosis Induction in Hepatocellular Carcinoma : 6-(3,3-Dimethylallyl)galangin has been shown to induce apoptosis in hepatocellular carcinoma cells through a mitochondrial pathway, suggesting its potential as a chemotherapeutic drug (Zhang et al., 2010).
- Inhibition of Proliferation in β-Catenin Response Transcription-Positive Cancer Cells : It suppresses the proliferation of these cancer cells by promoting β-catenin degradation independently of the adenomatous polyposis coli/Axin/Glycogen Synthase Kinase-3β pathway (Gwak et al., 2011).
- Effects on Autophagy in HepG2 Cells : It induces autophagy in HepG2 cells through a p53-dependent pathway, offering insights into novel cancer treatment mechanisms (Wen et al., 2012).
Anti-Inflammatory and Antimicrobial Effects
- Suppression of Inflammatory Gene Expression : It significantly suppresses the production of pro-inflammatory markers in polyinosinic-polycytidylic acid-stimulated microglial cells, revealing potential neuroinflammatory treatment options (Choi et al., 2017).
- Antimicrobial Effects Against Staphylococcus aureus : Demonstrated by its ability to cause significant potassium loss from Staphylococcus aureus cells, indicating potential as a natural antimicrobial agent (Cushnie & Lamb, 2005).
Enzyme Inhibition and Metabolic Effects
- Inhibition of α-Glucosidase Activity : It effectively inhibits α-glucosidase, contributing to the treatment of type 2 diabetes (Zeng et al., 2019).
- Influence on Cytochrome P450 Enzymes : Long-term administration alters the activities of several cytochrome P450 enzymes, hinting at its potential to enhance oral drug bioavailability and chemoprevention (Ma et al., 2019).
Miscellaneous Applications
- Liver Targeting for Drug Delivery : Galangin loaded into liver-targeted polymeric micelles shows improved delivery to the liver, indicating potential for targeted drug delivery systems (Patil et al., 2019).
- Antioxidant Properties : Studies show it possesses significant antioxidant activity, which contributes to its anticancer and anti-inflammatory effects (Bacanlı et al., 2017).
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)8-9-13-14(21)10-15-16(17(13)22)18(23)19(24)20(25-15)12-6-4-3-5-7-12/h3-8,10,21-22,24H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFCWQGHRQRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


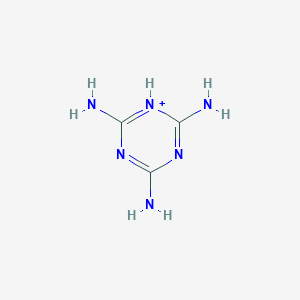
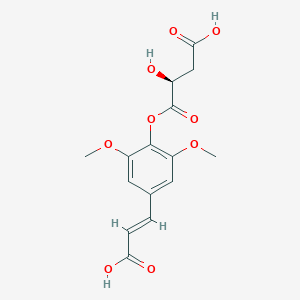
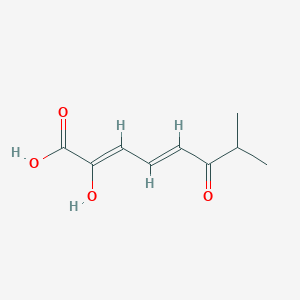
![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)
![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
